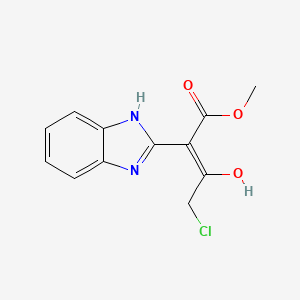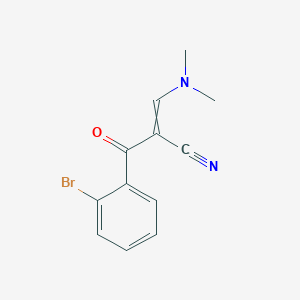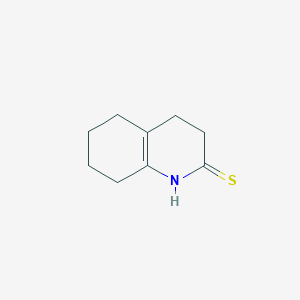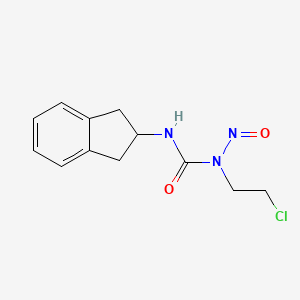
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane is an organic compound belonging to the class of dioxanes Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-phenyl-1,3-dioxane typically involves the acetalization of carbonyl compounds with diols. A common method includes the reaction of a carbonyl compound with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction is often carried out under reflux conditions with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of 1,3-dioxanes, including this compound, can be scaled up using similar synthetic routes. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and the employment of in situ acetal exchange processes with ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) are common . These methods ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane can undergo various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3 in pyridine (Py), and peracids like m-chloroperbenzoic acid (MCPBA).
Reduction: LiAlH4, NaBH4, hydrogenation with nickel (Ni) or rhodium (Rh) catalysts.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases like triethylamine (NEt3) or pyridine (Py).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
5-Butyl-5-ethyl-2-phenyl-1,3-dioxane has various applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Butyl-5-ethyl-2-phenyl-1,3-dioxane involves its ability to form stable cyclic structures. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthetic processes . The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of stable acetal or ketal structures .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A five-membered ring with two adjacent oxygen atoms, used as a solvent and in the synthesis of polyacetals.
5-Ethyl-1,3-dioxane-5-methanol: A derivative with a hydroxymethyl group, used in various chemical syntheses.
Uniqueness
These substituents enhance its stability and reactivity, making it suitable for specific synthetic and industrial applications .
Propiedades
Número CAS |
727-14-0 |
|---|---|
Fórmula molecular |
C16H24O2 |
Peso molecular |
248.36 g/mol |
Nombre IUPAC |
5-butyl-5-ethyl-2-phenyl-1,3-dioxane |
InChI |
InChI=1S/C16H24O2/c1-3-5-11-16(4-2)12-17-15(18-13-16)14-9-7-6-8-10-14/h6-10,15H,3-5,11-13H2,1-2H3 |
Clave InChI |
VCDFNUIIOYASPX-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(COC(OC1)C2=CC=CC=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 5-hydroxy-2,3-diazabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14008004.png)
![5-Fluoro-1-[2-hydroxy-4-(hydroxymethyl)cyclopentyl]pyrimidine-2,4-dione](/img/structure/B14008011.png)

![[3-(1-benzofuran-2-yl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-morpholin-4-yldiazene](/img/structure/B14008035.png)
![Diethyl n-{4-[formyl(methyl)amino]benzoyl}glutamate](/img/structure/B14008042.png)


![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)

![4-[[(E)-(3-Pyridinylmethylene)amino]methyl]benzoic acid](/img/structure/B14008084.png)


![(R)-6-oxaspiro[2.5]octan-1-amine hydrochloride](/img/structure/B14008091.png)
